![molecular formula C20H23N5O2 B2485475 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-74-8](/img/structure/B2485475.png)

8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

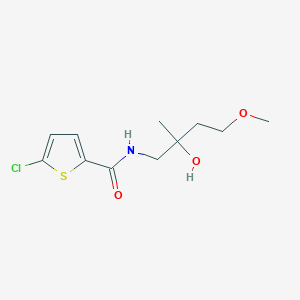

This compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring .

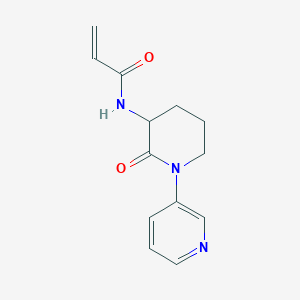

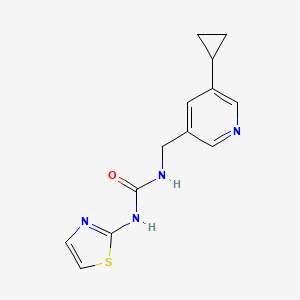

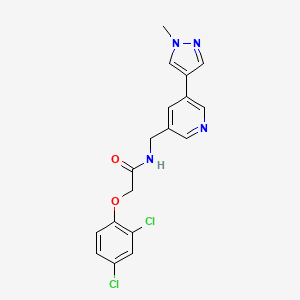

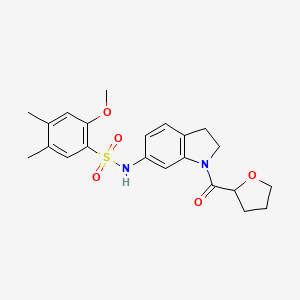

Molecular Structure Analysis

The molecular structure of purine derivatives like this compound consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The exact structure of this compound would also include the various substituents mentioned in its name, such as the 3,5-dimethylphenyl group, the methyl groups, and the propyl group.Scientific Research Applications

Unnatural Base Pairs for Synthetic Biology

In synthetic biology, research into unnatural base pairs beyond standard Watson-Crick base pairs is significant. The development of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, recognizing as ring-expanded purines and pyrimidines, respectively, illustrates the progress in creating unnatural base pairs. These base pairs, with their shape complementarity, enhanced stacking ability, and four non-canonical hydrogen bonds, show promise for use in synthetic biology applications, including PCR and single nucleotide insertion. This research underlines the potential of unnatural base pairs in expanding the genetic alphabet for synthetic biology purposes (Saito-Tarashima & Minakawa, 2018).

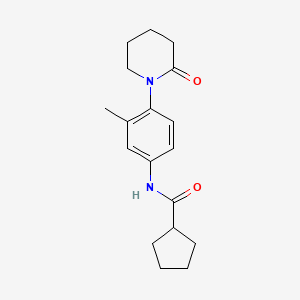

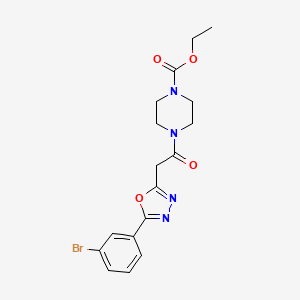

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the compound's framework is explored for its potential in drug discovery, particularly focusing on derivatives and their pharmacological activities. Research on hydantoin derivatives emphasizes their significance in medicinal chemistry due to their biological and pharmacological activities. These derivatives are explored for their therapeutic potential in various diseases, underscoring the importance of the compound's framework in the development of new therapeutic agents. Similarly, investigations into imidazo[2,1-b]-thiazoles and their pharmacological activities offer insights into designing compounds based on this scaffold for potential clinical applications (Shaikh et al., 2023), (Shareef et al., 2019).

Advanced Material Synthesis

The compound's framework also finds application in the synthesis of advanced materials, such as ionic liquid-based catalysts for carbon dioxide conversion into value-added chemicals. This area of research focuses on the unique properties of ionic liquids, including their high solubility and thermal stability, to facilitate CO2 capture and conversion. Such studies highlight the compound's relevance in addressing environmental concerns and developing sustainable technologies (Zhang et al., 2023).

Electrochemical Sensor Applications

Furthermore, the compound's framework is leveraged in engineering materials like Zinc imidazole frameworks (ZIF-8) for electrochemical sensor applications. Research in this domain explores the unique electrochemical properties of ZIF-8 for chemo and biosensor applications, indicating the broader utility of the compound's structural analogs in developing novel sensor technologies (Paul et al., 2022).

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives act by inhibiting certain enzymes, while others may interact with cell receptors .

Biochemical Pathways

Again, the specific pathways affected would depend on the targets of the compound. Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Generally, imidazole derivatives are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in decreased activity of that enzyme .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, the amphoteric nature of imidazole (it can act as both an acid and a base) could influence its behavior in different pH environments .

properties

IUPAC Name |

6-(3,5-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-6-7-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-9-12(2)8-13(3)10-15/h8-11H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIOWXLBXIFCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)

![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)

![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)

![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)

![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)

![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)

![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)